
1,1-Dichlorooct-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorooct-1-en-3-one is a chemical compound with the molecular formula C8H12Cl2O It is an organic compound that belongs to the class of enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichlorooct-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of oct-1-en-3-one. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The process would include the chlorination step followed by purification stages such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichlorooct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1,1-Dichlorooct-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-dichlorooct-1-en-3-one exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the formation of covalent bonds with amino acid residues in the active sites of enzymes, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichlorobutane: Similar in structure but lacks the enone functionality.
1,1,2-Trichloromethane: Contains additional chlorine atoms and different reactivity.
1-Octen-3-one: Similar backbone but without chlorine atoms.
Uniqueness
1,1-Dichlorooct-1-en-3-one is unique due to the presence of both chlorine atoms and the enone functionality, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these features makes it a valuable compound for various chemical transformations and research applications.
Properties
CAS No. |
54945-56-1 |
|---|---|
Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
1,1-dichlorooct-1-en-3-one |
InChI |
InChI=1S/C8H12Cl2O/c1-2-3-4-5-7(11)6-8(9)10/h6H,2-5H2,1H3 |
InChI Key |
BNUJEOWIUBWWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
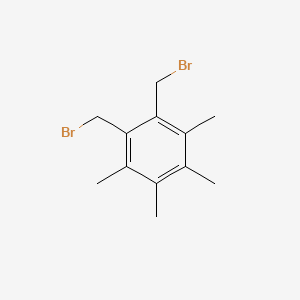
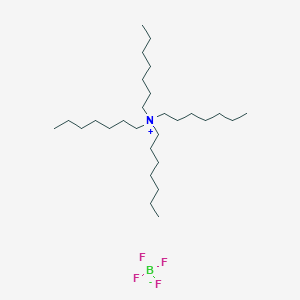
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
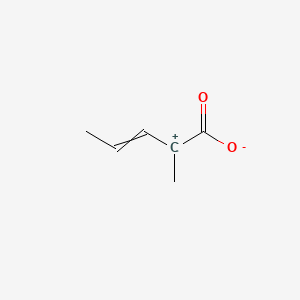
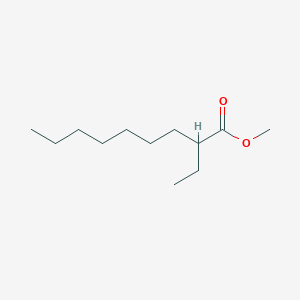
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
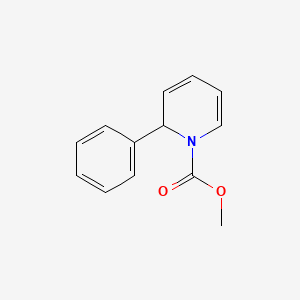
![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
